1(6H)-Pyridazineacetic acid, 3-(2-fluorophenyl)-6-oxo-, methyl ester
Description
The compound 1(6H)-Pyridazineacetic acid, 3-(2-fluorophenyl)-6-oxo-, methyl ester (hypothetical structure inferred from nomenclature) belongs to the pyridazinone class, characterized by a six-membered pyridazine ring with an oxo group at position 5. The structure includes:
- A 2-fluorophenyl group at position 3, introducing steric and electronic effects.
- A methyl ester side chain at the acetic acid moiety, influencing lipophilicity and metabolic stability.
- Molecular formula: C₁₃H₁₁FN₂O₃ (calculated), molecular weight: 278.24 g/mol.
Properties
IUPAC Name |
methyl 2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-19-13(18)8-16-12(17)7-6-11(15-16)9-4-2-3-5-10(9)14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYBRRBDXUTWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901203468 | |
| Record name | Methyl 3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206119-34-7 | |
| Record name | Methyl 3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206119-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(6H)-Pyridazineacetic acid, 3-(2-fluorophenyl)-6-oxo-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the pyridazine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
Key Conditions and Outcomes
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Basic hydrolysis (pH 10–12) | LiOH, THF/H₂O | 1(6H)-Pyridazineacetic acid, 3-(2-fluorophenyl)-6-oxo- | 85–92% | |
| Acidic hydrolysis (pH 2–4) | HCl, MeOH/H₂O | Same as above | 78–86% |
Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the electrophilic carbonyl carbon, releasing methanol and forming the carboxylate anion, which is protonated in acidic workup .
Transesterification Reactions
The methyl ester participates in transesterification with alcohols under catalytic conditions, enabling the synthesis of diverse esters.
Example Reaction with tert-Butanol
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acid catalysis | H₂SO₄, tert-butanol | tert-Butyl ester derivative | 76% | |
| Steglich conditions | DCC, DMAP, cyclopropanol | Cyclopropyl ester | 92% |
Mechanism : Acid-catalyzed protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by the alcohol .
Amidation and Peptide Coupling
The carboxylic acid (post-hydrolysis) forms amides or peptides via coupling reagents.
Representative Amidation
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| HATU/DIPEA | Piperidine | N-(Pyridazineacetyl)piperidine | 95% | |
| DCC/DMAP | Benzylamine | N-Benzylamide | 88% |
Mechanism : Activation of the carboxylic acid as an acylammonium intermediate (via HATU or DCC) enables nucleophilic attack by amines .
Ring Functionalization
The pyridazine core undergoes electrophilic and nucleophilic modifications.
Oxidation
The 6-oxo group participates in redox reactions.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Bromine/Dehydrobromination | Br₂, CHCl₃ | Dehydrogenated pyridazinone | 62% |
Halogenation
Electrophilic halogenation at the 4-position of the pyridazine ring:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| POCl₃ | Cl₂ gas | 4-Chloro derivative | 58% |
Mechanism : Electrophilic substitution facilitated by the electron-withdrawing oxo group .
Stability and Reactivity Profile
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. Studies have shown that the introduction of fluorine atoms can enhance the biological activity of these compounds. For instance, the methyl ester form has been explored for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyridazine derivatives showed promising results against various cancer cell lines, suggesting that 1(6H)-pyridazineacetic acid derivatives may also possess similar properties .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyridazine derivatives have been known to modulate inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases.
Case Study : In vitro studies have shown that certain pyridazine derivatives can inhibit the release of pro-inflammatory cytokines in human cell lines, indicating their potential therapeutic use in conditions like rheumatoid arthritis .
Agricultural Applications
1. Pesticide Development
The structural characteristics of 1(6H)-pyridazineacetic acid make it suitable for developing novel pesticides. The fluorinated phenyl group enhances lipophilicity, potentially improving the compound's ability to penetrate plant tissues.
Case Study : Research conducted on related compounds indicated that they could effectively target specific pests while minimizing harm to beneficial insects. The development of such agrochemicals could lead to more sustainable agricultural practices .
Material Science Applications
1. Polymer Chemistry
The unique structure of this compound allows it to be used in polymer synthesis. Its ability to act as a monomer or crosslinking agent can lead to the development of new materials with enhanced thermal and mechanical properties.
Case Study : A recent study explored the incorporation of pyridazine derivatives into polymer matrices, resulting in materials with improved resistance to thermal degradation and mechanical stress .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1(6H)-Pyridazineacetic acid, 3-(2-fluorophenyl)-6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Modifications in Pyridazinone Derivatives
Key structural variations among analogs include substituents on the phenyl ring, ester groups, and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Impact of Substituents on Physicochemical Properties
Para-fluorine () allows planar interactions with biological targets, as seen in kinase inhibitors . Methoxy Group (): The 4-methoxy substituent increases hydrophilicity and hydrogen-bonding capacity, improving aqueous solubility .
Ester Chain Length :
- Methyl ester (target compound) offers higher metabolic stability but lower lipophilicity than ethyl ester (), which may enhance membrane permeability .
Additional Functional Groups: Cyano Group (): Electron-withdrawing nature stabilizes the pyridazine ring but reduces solubility.
Biological Activity
1(6H)-Pyridazineacetic acid, 3-(2-fluorophenyl)-6-oxo-, methyl ester, also referred to as methyl 3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazineacetate, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H9FN2O3
- Molecular Weight : 248.21 g/mol
- CAS Number : 853318-09-9
- Chemical Structure : The compound features a pyridazine ring with a methyl ester functional group and a fluorophenyl substituent.
Biological Activity
Research into the biological activity of this compound has revealed several key properties:
Anticancer Activity
Several studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds similar to methyl 3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazineacetate showed potent activity against various cancer cell lines, including multiple myeloma and breast cancer cells, with IC50 values in the low micromolar range .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Inhibition of Proteasome Activity : Similar pyridazine derivatives have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells .
- Modulation of Cell Cycle : Compounds in this class may interfere with cell cycle progression, contributing to their antiproliferative effects .
Structure-Activity Relationship (SAR)
The biological activity of pyridazine derivatives can be significantly influenced by structural modifications. Key findings include:
- The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances the compound's potency.
- Variations in the ester moiety can affect solubility and metabolic stability, impacting overall bioavailability .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that methyl 3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazineacetate inhibited cell proliferation in human cancer cell lines with an IC50 value of approximately 0.45 mg/mL .
- In Vivo Studies : Animal models have shown that administration of similar pyridazine compounds resulted in significant tumor reduction compared to controls, suggesting effective systemic delivery and action .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1(6H)-Pyridazineacetic acid derivatives, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via condensation reactions using substituted phenylhydrazines and β-keto esters. For example, refluxing 3-oxo-2-arylhydrazono esters with malononitrile in acetic acid under high-pressure conditions (130°C, Q-tube reactor) yields pyridazine derivatives. Optimization involves adjusting stoichiometry, solvent choice (ethanol or acetic acid), and catalyst (sodium acetate), which improve cyclization efficiency . Alternative routes include refluxing carbohydrazides with substituted phenyl precursors in ethanol, followed by crystallization .
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of pyridazine derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ester functionality. X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives . Hirshfeld surface analysis complements crystallography by quantifying intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice .
Q. How can researchers assess the purity and stability of synthesized pyridazine derivatives under storage conditions?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for purity assessment . Stability studies should monitor degradation under varying temperatures and humidity using accelerated stability protocols (ICH guidelines). Functional groups like the 6-oxo moiety may require inert storage conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies resolve discrepancies in reported biological activities of pyridazine derivatives?
- Methodological Answer : Contradictory bioactivity data (e.g., antimicrobial vs. antihypertensive effects) can be addressed by systematically varying substituents (e.g., 2-fluorophenyl vs. 4-chlorobenzyl groups) and evaluating their impact on target binding. For instance, substituent electronegativity and steric bulk influence affinity for ion channels (antihypertensive activity) versus bacterial enzyme inhibition . Dose-response assays and molecular docking simulations further clarify SAR trends .
Q. What computational strategies predict intermolecular interactions affecting crystallinity and solubility of pyridazine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties and optimize molecular geometry, while Hirshfeld surface analysis identifies dominant intermolecular forces (e.g., C–H···O hydrogen bonds) that dictate crystal packing . Solubility can be predicted via COSMO-RS simulations, which account for solvent polarity and solute-solvent interactions .
Q. How can researchers design assays to evaluate the pharmacokinetic (PK) properties of 3-(2-fluorophenyl)-substituted pyridazine derivatives?
- Methodological Answer : In vitro assays include:
- Metabolic Stability : Incubation with liver microsomes (human/rat) to measure half-life (t½) and intrinsic clearance.
- Permeability : Caco-2 cell monolayers to assess intestinal absorption.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration.
In vivo PK studies in rodent models should monitor bioavailability, volume of distribution, and elimination half-life .
Q. What mechanistic insights can be gained from studying the antioxidant or anti-inflammatory activities of pyridazine derivatives?
- Methodological Answer : Antioxidant activity is quantified via DPPH radical scavenging assays and superoxide dismutase (SOD) mimicry tests. Anti-inflammatory mechanisms (e.g., COX-2 inhibition) are elucidated through enzyme-linked immunosorbent assays (ELISA) for prostaglandin E2 (PGE2) suppression and NF-κB pathway modulation .
Data Analysis and Reproducibility
Q. How should researchers address variability in biological assay results across different laboratories?
- Methodological Answer : Standardize protocols (e.g., cell line passage number, serum batch) and include positive controls (e.g., ibuprofen for anti-inflammatory assays). Statistical tools like Bland-Altman plots or inter-laboratory coefficient of variation (CV%) analyses identify systemic errors. Reproducibility is enhanced by open-access data sharing and detailed supplementary materials .
Q. What analytical techniques validate the degradation products of pyridazine derivatives under hydrolytic conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
